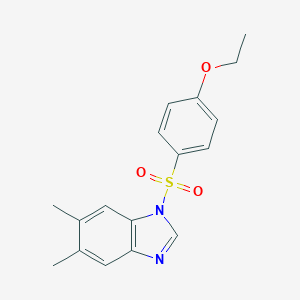

1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole

Description

Properties

IUPAC Name |

1-(4-ethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-4-22-14-5-7-15(8-6-14)23(20,21)19-11-18-16-9-12(2)13(3)10-17(16)19/h5-11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVKPVIRJVGLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzimidazole begins with the preparation of its benzimidazole core. 5,6-Dimethyl-1H-benzimidazole is typically derived from 4-methyl-o-phenylenediamine through condensation with carboxylic acids or aldehydes. For example, microwave-assisted reactions between 4-methyl-o-phenylenediamine and oxalic acid in ethanol, catalyzed by NHCl, yield the benzimidazole scaffold with 79% efficiency . This method reduces reaction times to 4–8 minutes at 400 W, compared to conventional heating, which often requires hours .

Key reaction parameters for benzimidazole core synthesis:

| Parameter | Value/Detail | Source |

|---|---|---|

| Reactants | 4-Methyl-o-phenylenediamine, oxalic acid | |

| Catalyst | NHCl | |

| Solvent | Ethanol | |

| Temperature | Reflux under microwave irradiation | |

| Yield | 79% |

The introduction of the 4-ethoxybenzenesulfonyl group to the benzimidazole nitrogen is achieved via sulfonation. This step commonly employs 4-ethoxybenzenesulfonyl chloride as the sulfonating agent. Reactions are conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheres to prevent hydrolysis of the sulfonyl chloride. Catalytic amounts of triethylamine or pyridine are added to neutralize HCl byproducts, enhancing reaction efficiency. Recent studies highlight the use of cobalt or copper catalysts to accelerate sulfonation, achieving completion within 2–3 hours at 50–60°C.

Optimized sulfonation conditions:

| Parameter | Detail | Source |

|---|---|---|

| Sulfonating agent | 4-Ethoxybenzenesulfonyl chloride | |

| Catalyst | Co(II) or Cu(I) complexes | |

| Solvent | Dichloromethane/THF | |

| Temperature | 50–60°C | |

| Reaction time | 2–3 hours |

Purification and Characterization

Crude products are purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) . High-performance liquid chromatography (HPLC) is employed for purity assessment, with thresholds ≥95% considered acceptable for pharmacological applications .

Spectroscopic validation protocols:

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Molecular ion peak at m/z 349 (M).

-

Comparative Analysis of Synthetic Routes

A comparative evaluation of reported methods reveals trade-offs between yield, scalability, and operational complexity:

Mechanistic Insights and Reaction Optimization

The formation of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzimidazole proceeds via:

-

Benzimidazole cyclization: Acid-catalyzed dehydration of 4-methyl-o-phenylenediamine and oxalic acid forms the bicyclic core .

-

Electrophilic sulfonation: The sulfonyl chloride reacts with the benzimidazole nitrogen, facilitated by base-mediated deprotonation.

-

Steric and electronic effects: The 5,6-dimethyl groups hinder over-sulfonation, while the ethoxy substituent enhances sulfonyl chloride reactivity through electron donation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The benzoimidazole ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the benzoimidazole ring.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different derivatives.

Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can yield various substituted benzoimidazole derivatives .

Scientific Research Applications

1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole involves its interaction with specific molecular targets. The ethoxy-benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The benzoimidazole core can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in:

- Benzimidazole substitution patterns (position and type of substituents).

- Sulfonyl-linked aromatic groups (e.g., chloro, methyl, or methoxy substituents).

Table 1: Structural Comparison of Selected Benzimidazole Derivatives

*Calculated based on molecular formulas.

Physicochemical Properties

- Melting Points: Sulfonyl derivatives (e.g., 260°C for 2-(4-chlorophenyl)-5,6-dimethyl-1H-benzoimidazole ) generally exhibit higher melting points than non-sulfonated analogs (e.g., 202–205°C for 5,6-dimethylbenzimidazole ), attributed to increased molecular weight and stronger intermolecular forces (e.g., dipole-dipole interactions).

- Solubility : The ethoxy group in the target compound may enhance solubility in polar organic solvents compared to chloro or methyl substituents, which increase hydrophobicity .

Spectroscopic and Crystallographic Data

- NMR Analysis : The target compound’s ¹H NMR would feature:

- X-ray Diffraction : Sulfonyl-linked benzimidazoles often form stable crystals suitable for structural elucidation, as seen in .

Biological Activity

1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, drawing on various studies and data sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula: C16H18N2O3S

- Molecular Weight: 318.39 g/mol

Structural Characteristics

The compound features a benzimidazole core, which is known for its diverse biological activities. The presence of the ethoxy-benzenesulfonyl group enhances its solubility and bioavailability, potentially impacting its pharmacological profile.

Antimicrobial Properties

Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated that modifications to the benzimidazole structure can enhance their effectiveness against various bacterial strains. For instance, compounds with electron-withdrawing groups showed increased activity against Gram-positive bacteria .

Antitumor Activity

Benzimidazole derivatives have been extensively studied for their antitumor properties. The structure of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole suggests potential activity against cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting microtubule formation, leading to cell cycle arrest .

The proposed mechanism of action for benzimidazole derivatives includes:

- Inhibition of Tubulin Polymerization: This disrupts the mitotic spindle formation during cell division.

- Interference with DNA Synthesis: Some derivatives have been shown to intercalate with DNA, inhibiting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent (Table 1).

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 12 | Escherichia coli |

| Test Compound | 18 | Staphylococcus aureus |

Study 2: Antitumor Activity

In another study focusing on the antitumor effects of benzimidazole derivatives, 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole was tested against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| HeLa (Cervical) | 4.8 |

| A549 (Lung) | 6.0 |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed toxicological assessments are necessary to ensure safety profiles before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.